N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine
Description
N-({4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine (CAS: 477852-05-4) is an oxime derivative with the molecular formula C₁₄H₁₂N₂O₃S . Its structure features a hydroxylamine group (-NHOH) linked to a benzylidene moiety substituted with a 4-methylphenylsulfanyl group and a nitro group at the 3-position of the aromatic ring. Synonyms include 3-nitro-4-(p-tolylthio)benzaldoxime and MFCD00139270 .
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3 |
InChI Key |
GLQPVPOASIGPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine typically involves the reaction of 4-methylthiophenol with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 60-80°C. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Hydroxylamine Derivatives
- (NZ)-N-[(4-Methoxyphenyl)methylidene]hydroxylamine (CAS: 3717-21-3): This analog replaces the 4-methylphenylsulfanyl and 3-nitro groups with a 4-methoxyphenyl substituent. Such substitutions are critical in modulating solubility and biological activity .
Sulfanyl/Sulfonamide Derivatives
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide: This sulfonamide derivative shares the 4-methylphenyl group but incorporates a sulfamoyl linkage instead of a sulfanyl group. Sulfonamides are known for antimicrobial activity, suggesting that the sulfanyl group in the target compound may offer distinct electronic or steric advantages in binding interactions .
- N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-methoxybenzamide (Compound 11): This compound features a sulfanylidene group (S=O) bonded to a 4-methylphenyl moiety, paired with a methoxybenzamide group. The sulfanylidene group enhances polarity compared to the sulfanyl group in the target compound, which could influence solubility and metabolic stability .
Hydroxamic Acid Analogs
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8): Hydroxamic acids like this share the N-hydroxy motif but replace the benzylidene group with a carboxamide. Hydroxamic acids are potent antioxidants and metal chelators, highlighting the importance of the hydroxylamine moiety in redox activity.
Nitro-Substituted Aromatic Compounds
- The 3-nitro group in the target compound may enhance electrophilic reactivity compared to the chloro substituent here, impacting applications in polymer synthesis or as a synthetic intermediate .
Key Research Findings
- Biological Relevance : Sulfanyl-containing compounds (e.g., the target) may exhibit improved membrane permeability over sulfonamides due to reduced polarity .
- Synthetic Utility : The hydroxylamine moiety enables chelation of transition metals, making the compound a candidate for catalysis or metallodrug design .
Biological Activity
N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H12N2O3S. It features a hydroxylamine functional group, which is known to play a significant role in biological activity, particularly in the context of enzyme inhibition and redox reactions.
Antimicrobial Properties
Several studies have indicated that compounds containing sulfanyl and nitrophenyl groups exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi. The nitro group is often implicated in the mechanism of action, as it can undergo reduction to form reactive intermediates that damage microbial DNA.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Candida albicans | Low |
Enzyme Inhibition
This compound may inhibit various enzymes through its hydroxylamine group. Hydroxylamines are known to act as inhibitors of nitric oxide synthase (NOS), which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NOS can lead to reduced nitric oxide production, affecting vascular function and immune response.
Antioxidant Activity
Research has suggested that compounds with similar structures exhibit antioxidant properties. By scavenging free radicals, these compounds can mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the hydroxylamine group is critical for this activity.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of related compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition zones compared to control groups, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Enzyme Inhibition Profile
A pharmacological evaluation assessed the enzyme inhibition profile of this compound on NOS. The compound demonstrated a dose-dependent inhibition effect, providing insights into its potential therapeutic applications in conditions where modulation of nitric oxide levels is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
